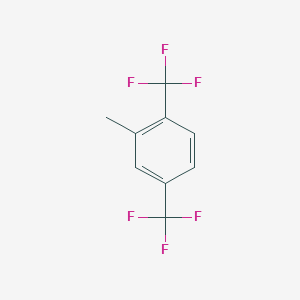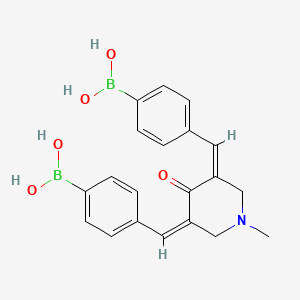
2-Methyl-1,4-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the benzene ring under specific conditions . Another approach involves the use of trifluoromethylating agents in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Methyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methyl-1,4-bis(trifluoromethyl)benzene exerts its effects is primarily related to its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules . These interactions can modulate specific pathways and targets, leading to the observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the methyl group at the 2-position, which can influence its chemical properties and reactivity.
2,3,5,6-Tetrafluorotoluene: Contains fluorine atoms instead of trifluoromethyl groups, resulting in different reactivity and applications.
2-Methyl-1,3-bis(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl groups, affecting its chemical behavior.
Uniqueness
Its structure allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
IUPAC Name |
2-methyl-1,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJCGNEIHSSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)


![(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8118626.png)
![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)




![N-methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B8118680.png)
